molecular formula C12H20Cl2N2 B5866358 1,4-bis(3-chloro-2-buten-1-yl)piperazine

1,4-bis(3-chloro-2-buten-1-yl)piperazine

Cat. No.: B5866358
M. Wt: 263.20 g/mol
InChI Key: YNERIGSTFHSQPG-LPPGRIHKSA-N
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Description

1,4-bis(3-chloro-2-buten-1-yl)piperazine is a synthetic organic compound characterized by a central piperazine ring substituted at both nitrogen atoms with 3-chloro-2-buten-1-yl groups. With the molecular formula C 12 H 20 Cl 2 N 2 , this structure is a bifunctional electrophilic alkylating agent, making it a valuable building block in medicinal chemistry and chemical biology research . The compound's primary research value lies in its application for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chlorine atoms can be displaced. The 3-chlorobut-2-enyl moiety is a key functional group related to 3-chloro-2-buten-1-ol, a well-characterized unit in chemical synthesis . This reagent is instrumental in the preparation of molecular scaffolds and is often used to cross-link nucleophilic sites, facilitating the study of molecular interactions and the development of novel pharmacologically active compounds. It is strictly for use in a controlled laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-bis[(Z)-3-chlorobut-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2N2/c1-11(13)3-5-15-7-9-16(10-8-15)6-4-12(2)14/h3-4H,5-10H2,1-2H3/b11-3-,12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNERIGSTFHSQPG-LPPGRIHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1)CC=C(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CN1CCN(CC1)C/C=C(\Cl)/C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-bis(3-chloro-2-buten-1-yl)piperazine with structurally or functionally related piperazine derivatives:

Compound Substituents Synthesis Method Key Properties Applications References
This compound 3-Chloro-2-butenyl groups Likely nucleophilic substitution or condensation (inferred) High reactivity due to Cl and alkenyl groups; potential thermal stability Polymer cross-linking, pharmaceutical intermediates -
1,4-Bis(methacryloyl)piperazine (NBMP) Methacryloyl groups Condensation of piperazine with methacrylic anhydride using maghnite clay catalysts Polymerizable (Tg ~120°C, TGA decomposition >250°C); yield: 72% (monomer) Cross-linking agents, separation of biomolecules
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl groups Reaction of piperazine with 3-aminopropyl halides or dichloro-dithiolones High solubility in polar solvents; IC50 = 0.041 μM (DYRK1A kinase inhibition) Antimalarial agents, kinase inhibitors
Pipobroman 3-Bromopropionyl groups Bromination of 1,4-bis(3-propionyl)piperazine Antitumor activity (90% inhibition of HL-60 cells at 10 μM); moderate toxicity Chemotherapy (leukemia, polycythemia vera)
1,4-Bis(trimethylsilyl)piperazine Trimethylsilyl groups Silylation of piperazine High thermal stability (TGA decomposition >300°C); volatile precursor CVD precursor for SiCN films
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chloro-dithiolone groups Reaction of piperazine with 4,5-dichloro-3H-1,2-dithiol-3-one Selective synthesis; structural confirmation via NMR and IR Potential antimicrobial or antiparasitic agents

Key Comparative Insights:

Reactivity and Functional Groups :

  • Chlorinated derivatives (e.g., this compound, pipobroman) exhibit enhanced electrophilicity, making them suitable for nucleophilic substitution or cross-linking .
  • Alkenyl groups (e.g., in NBMP) enable polymerization, while silyl groups (e.g., 1,4-bis(trimethylsilyl)piperazine) improve thermal stability .

Biological Activity: Aminopropyl and dithiolone derivatives show nanomolar kinase inhibition or antimalarial activity, whereas brominated analogs (pipobroman) target tumor cells . Chlorine substituents may enhance membrane permeability or target binding, as seen in DYRK1A kinase inhibitors .

Thermal Behavior :

  • Polymers like poly(NBMP) decompose above 250°C, while silylated piperazines remain stable up to 300°C, highlighting substituent-dependent stability .

Synthetic Efficiency :

  • Green synthesis methods (e.g., maghnite clay catalysts) achieve moderate yields (59–72%) for NBMP, whereas microwave-assisted reactions improve efficiency for thiazoline-piperazine hybrids .

Q & A

Q. What synthetic methods are commonly employed for 1,4-bis(3-chloro-2-buten-1-yl)piperazine, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution on the piperazine ring using 3-chloro-2-buten-1-yl groups. Key steps include:

  • Stepwise alkylation : Reacting piperazine with 3-chloro-2-buten-1-yl halides in a polar aprotic solvent (e.g., DMF) under inert conditions. Temperature control (0–25°C) minimizes side reactions like over-alkylation .
  • Purification : Chromatography (silica gel with hexane/ethyl acetate gradients) or recrystallization improves purity. Elemental analysis and spectral methods (NMR, IR) validate structural integrity .
  • Yield optimization : Use of excess alkylating agent (1.2–1.5 equivalents per piperazine NH group) and anhydrous conditions enhance efficiency .

Q. How do substituent patterns on the piperazine ring influence physicochemical and biological properties?

Substituent position and electronic effects dictate reactivity and bioactivity:

  • Electron-withdrawing groups (e.g., chloro in 3-chloro-2-buten-1-yl): Increase electrophilicity, enhancing covalent interactions with biological targets. However, bulky groups may reduce solubility .
  • Comparative studies : Analogues like 1,4-bis[(4-ethylphenyl)methyl]piperazine show that lipophilic substituents improve membrane permeability but may lower aqueous stability. Ethylphenylmethyl groups enhance binding affinity in receptor assays .
  • Structure-activity relationship (SAR) : Use molecular docking to predict interactions with enzymes/receptors. For example, chloroallyl groups in the target compound may mimic natural ligands in hydrophobic binding pockets .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Chromatography : HPLC with UV detection (236 nm) resolves positional isomers (e.g., ortho vs. para chloro derivatives) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns regiochemistry of substituents; chloroallyl protons resonate at δ 5.2–6.0 ppm (vinyl region) .
    • Raman microspectroscopy : Distinguishes isomers via unique vibrational fingerprints (e.g., 700–800 cm⁻¹ for C-Cl stretches) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature environments (e.g., CO₂ capture) .

Advanced Research Questions

Q. How can experimental design be optimized for studying CO₂ capture efficiency using piperazine-based systems?

  • Parameter selection : In membrane contactor systems, vary:
    • Flow rates : Higher liquid flow increases CO₂ absorption but may cause solvent leakage .
    • Solvent composition : Blend with K₂CO₃ (0.5–2.0 M) and nanoparticles (e.g., SiO₂) to enhance mass transfer. Piperazine acts as a promoter, reducing energy for solvent regeneration .
  • Stability testing : Monitor piperazine degradation via GC-MS over 100+ cycles. Adjust pH (8–10) to minimize oxidative decomposition .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Case example : Computational models may overestimate antiplatelet activity due to oversimplified binding assumptions.
    • In vitro validation : Use platelet-rich plasma assays to measure ADP-induced aggregation inhibition. Compare IC₅₀ values against predicted binding energies .
    • Dose-response refinement : Adjust molecular dynamics simulations to account for solvent effects (e.g., β-cyclodextran in modified derivatives reduces bioavailability despite high in silico activity) .

Q. What strategies mitigate toxicity while retaining biological efficacy in preclinical studies?

  • Structural modifications :
    • Cyclodextrin inclusion complexes : Reduce systemic toxicity by slowing release kinetics (e.g., β-cyclodextran decreases LD₅₀ by 40% in murine models) .
    • Prodrug design : Introduce hydrolyzable esters (e.g., acetylated piperazine) to enhance tissue-specific delivery .
  • In vivo models : Use dual endpoints (e.g., anesthetic duration and histopathology) to balance efficacy and safety .

Q. How does piperazine’s supramolecular behavior impact its application in drug delivery or materials science?

  • Host-guest complexes : Piperazine forms stable inclusion complexes with aromatic guests (e.g., hydroquinone) via π-π stacking. X-ray crystallography reveals cavity sizes (4–6 Å), enabling tailored drug encapsulation .
  • Cocrystal engineering : Co-crystallize with APIs (active pharmaceutical ingredients) to improve solubility. Hirshfeld surface analysis identifies dominant interactions (e.g., N-H···O hydrogen bonds) .

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